Anion Binding Affinity: CN-Substituted Resorcin[4]arene versus Unsubstituted Baseline in THF
Systematic upper-rim substitution with electron-withdrawing groups converts electron-rich resorcin[4]arenes into potent CH-bonding anion receptors. The CN-substituted derivative achieves a chloride binding constant (Ka) of 7 × 10⁵ M⁻¹ in THF, representing an enhancement of approximately 5.8 × 10⁴-fold relative to the unsubstituted parent resorcin[4]arene, which exhibits a Ka of approximately 12 M⁻¹ [1].
| Evidence Dimension | Chloride anion binding affinity (Ka) |
|---|---|
| Target Compound Data | 7 × 10⁵ M⁻¹ (CN-substituted resorcin[4]arene) |
| Comparator Or Baseline | ~12 M⁻¹ (unsubstituted parent resorcin[4]arene) |
| Quantified Difference | ~58,000-fold enhancement |
| Conditions | THF solvent, ¹H NMR titration |
Why This Matters
This tunability enables procurement of a single scaffold class with binding affinities spanning seven orders of magnitude, eliminating the need to source structurally unrelated hosts for varying anion recognition applications.
- [1] Priyadarshini, D.; Naorem, R.; Szymański, M. P.; Danylyuk, O.; Chmielewski, M. J.; Szumna, A. Tunable Anion Recognition at the Lower Rim of Resorcin[4]arenes: Strength, Selectivity, and Transport. JACS Au 2025, 5 (10), 5137–5146. View Source
